2-(2-Chloro-4-nitrophenyl)sulfanylnaphthalene
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Overview
Description
2-(2-Chloro-4-nitrophenyl)sulfanylnaphthalene is an organic compound that features a naphthalene ring substituted with a 2-chloro-4-nitrophenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-nitrophenyl)sulfanylnaphthalene typically involves the reaction of 2-chloro-4-nitrophenol with a naphthalene derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-nitrophenyl)sulfanylnaphthalene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to remove the nitro group, forming an amine derivative.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions include amine derivatives, substituted naphthalenes, and various other functionalized compounds depending on the reaction conditions and reagents used .
Scientific Research Applications
2-(2-Chloro-4-nitrophenyl)sulfanylnaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-nitrophenyl)sulfanylnaphthalene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of various derivatives that may exhibit different biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: Shares the nitro and chloro substituents but lacks the naphthalene moiety.
2-Chloro-5-nitrophenol: Similar structure with a different position of the nitro group.
4-Chloro-2-nitrophenol: Another positional isomer with similar chemical properties.
Uniqueness
2-(2-Chloro-4-nitrophenyl)sulfanylnaphthalene is unique due to the presence of both the naphthalene ring and the 2-chloro-4-nitrophenylsulfanyl group.
Properties
Molecular Formula |
C16H10ClNO2S |
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Molecular Weight |
315.8 g/mol |
IUPAC Name |
2-(2-chloro-4-nitrophenyl)sulfanylnaphthalene |
InChI |
InChI=1S/C16H10ClNO2S/c17-15-10-13(18(19)20)6-8-16(15)21-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H |
InChI Key |
YLYCJXDZYCMWPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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